
(3S)-3-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a pyridine ring, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and amino acids.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and water, with ultrasonic assistance to enhance solubility.
Purification: The final product is purified through techniques such as recrystallization or chromatography to achieve high purity levels.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound.
化学反応の分析
Types of Reactions
(3S)-3-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group and pyridine ring can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
(3S)-3-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of (3S)-3-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
(S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride: A similar compound with slight structural differences.
3-[(Pyridin-4-ylmethyl)amino]propanoic acid: Another related compound with a different substitution pattern.
Uniqueness
(3S)-3-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a pyridine ring.
特性
分子式 |
C8H12Cl2N2O2 |
|---|---|
分子量 |
239.10 g/mol |
IUPAC名 |
(3S)-3-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-7(5-8(11)12)6-1-3-10-4-2-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m0../s1 |
InChIキー |
DDHUXAOSXIGPFO-KLXURFKVSA-N |
異性体SMILES |
C1=CN=CC=C1[C@H](CC(=O)O)N.Cl.Cl |
正規SMILES |
C1=CN=CC=C1C(CC(=O)O)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


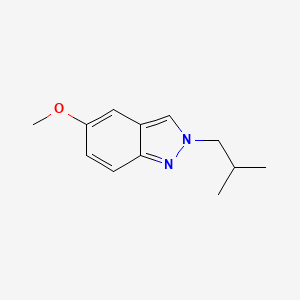
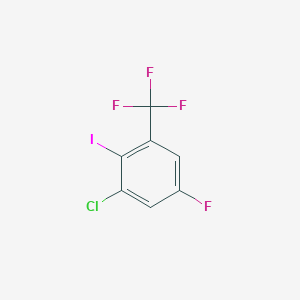
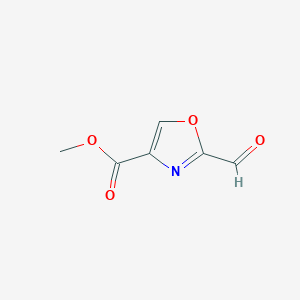
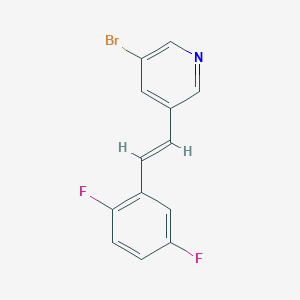

![(3AS,7AR)-1-Benzylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14032484.png)
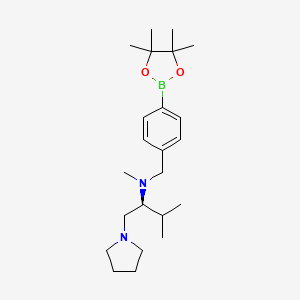
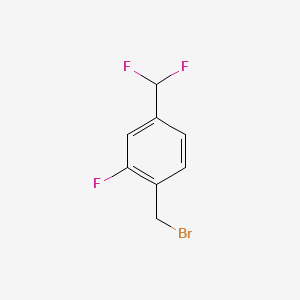
![8-(Benzyl(tert-butoxycarbonyl)amino)-1-oxaspiro[4.5]decane-2-carboxylic acid](/img/structure/B14032500.png)
![(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14032508.png)
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[2,3-dihydro-2-(2-hydroxyethyl)-3-imino-1H-pyrazol-1-yl]methyl]-8-oxo-, (6R,7R)-](/img/structure/B14032513.png)

![but-3-enylbenzene;(E)-N-[(E)-(4-but-3-enylphenyl)methylideneamino]ethanimine](/img/structure/B14032528.png)

